4-Methyl-1H-indol-6-amine
Overview
Description
4-Methyl-1H-indol-6-amine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Evaluation
The synthesis and structural evaluation of derivatives of 4-Methyl-1H-indol-6-amine have been explored, including the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatization to gramine derivatives. The structural properties of these compounds are characterized by various spectroscopic methods and single-crystal X-ray diffraction analysis, revealing unique molecular linkages and interactions (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).
Chemical Analysis Methodology
Innovative methodologies using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been developed for the determination of heterocyclic aromatic amines in various samples, highlighting the relevance of this compound in analytical chemistry. This approach emphasizes the compound's role in the efficient and green extraction of analytes, contributing to the field of food chemistry and safety (Leidy B Agudelo Mesa, J. M. Padró, M. Reta, 2013).
Catalytic and Synthetic Applications
This compound derivatives have been synthesized through various catalytic processes, such as Ullmann-type intramolecular arylamination, demonstrating the compound's versatility in organic synthesis. These processes underscore its role in creating complex molecular structures, potentially useful in pharmaceuticals and material science (Ferdinand S. Melkonyan, A. Karchava, M. A. Yurovskaya, 2008).
Photoreaction Studies
Studies on the photoreaction of indole-containing compounds with halocompounds have opened avenues for the development of novel fluorophores and protein labeling agents, indicating the potential of this compound in biochemistry and molecular biology. These photoreactions lead to unique modifications of the indole ring, offering valuable insights for developing new fluorescent detection methods and bioactive derivatives (C. Ladner, K. Tran, M. Le, R. Turner, R. Edwards, 2014).
Anticancer Activity
This compound derivatives have been synthesized and tested for anticancer activity, revealing promising results against various human cancer cell lines. This research underlines the compound's significance in medicinal chemistry, particularly in the search for new anticancer agents (Manoj Kumar Mandadi, Ramana Reddy Bobbala, B. Kolli, R. Gundla, 2021).
Mechanism of Action
Target of Action
4-Methyl-1H-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds play a significant role in cell biology and are used for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The exact interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects are yet to be determined.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-indol-6-amine, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the cell
Cellular Effects
Indole derivatives have been shown to have various effects on cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Properties
IUPAC Name |
4-methyl-1H-indol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139121-40-7 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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